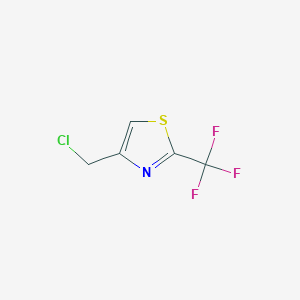

4-(Chloromethyl)-2-(trifluoromethyl)thiazole

Descripción general

Descripción

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Synthesis Analysis

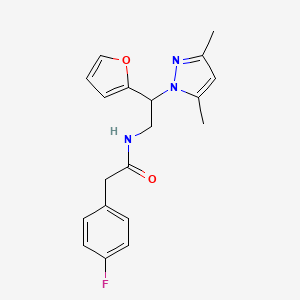

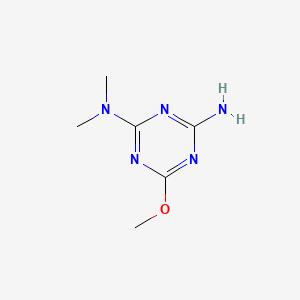

The synthesis of trifluoromethylated compounds has been a topic of interest in recent years . Various methods have been developed for their synthesis, including radical trifluoromethylation .Molecular Structure Analysis

The trifluoromethyl group is a common motif in many organic compounds . It contributes to the rigidity and oxidative stability of the molecular structure .Chemical Reactions Analysis

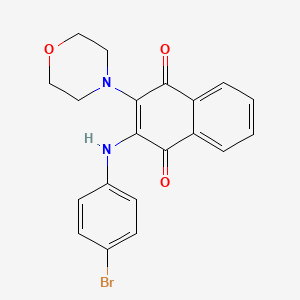

Trifluoromethylated compounds are often involved in C–F bond functionalization reactions . The C–F bond is the strongest single bond in organic compounds, making its activation a challenging task in organic synthesis .Physical And Chemical Properties Analysis

Trifluoromethyl groups can significantly influence the physical and chemical properties of the compounds they are part of. They can enhance the stability, rigidity, and other properties of these compounds .Aplicaciones Científicas De Investigación

Pharmaceutical Development

The trifluoromethyl group is pivotal in the pharmaceutical industry due to its ability to enhance the biological activity and metabolic stability of therapeutic compounds . “4-(Chloromethyl)-2-(trifluoromethyl)thiazole” can serve as a building block in the synthesis of various biologically active molecules. Its incorporation into drug candidates can improve their pharmacokinetic properties, such as increased lipophilicity and membrane permeability.

Agrochemical Synthesis

In agrochemistry, the introduction of a trifluoromethyl group into molecules is known to impart desirable properties like increased stability against degradation by sunlight, water, and enzymes . “4-(Chloromethyl)-2-(trifluoromethyl)thiazole” could be used to synthesize novel agrochemicals with enhanced efficacy and longevity, contributing to more sustainable agricultural practices.

Material Science

The unique electronic properties of the trifluoromethyl group make it valuable in material science applications . Compounds containing “4-(Chloromethyl)-2-(trifluoromethyl)thiazole” can be utilized in the creation of advanced materials, such as polymers and coatings, which require specific thermal and chemical resistance characteristics.

Organic Synthesis Intermediates

As an intermediate in organic synthesis, “4-(Chloromethyl)-2-(trifluoromethyl)thiazole” is crucial for introducing the trifluoromethyl group into various carbon-centered radical intermediates . This enables the creation of a wide array of complex organic compounds, which are essential in diverse chemical syntheses.

Dyestuff Chemistry

The compound can be used in the synthesis of dyes and pigments, where the trifluoromethyl group may contribute to the brightness, stability, and fastness properties of the dyestuffs . This application is significant in textile and printing industries, where the demand for high-quality dyes is constant.

Research Tool in Chemistry

“4-(Chloromethyl)-2-(trifluoromethyl)thiazole” serves as a valuable research tool in chemistry laboratories. It is used to study the behavior of trifluoromethylated compounds under various conditions and to develop new synthetic methodologies .

Mecanismo De Acción

Direcciones Futuras

The field of trifluoromethylation is a rapidly evolving area of research with many potential future directions. This includes the development of new synthetic methods, the design of new trifluoromethylated compounds with improved properties, and their application in various fields such as pharmaceuticals, agrochemicals, and materials .

Propiedades

IUPAC Name |

4-(chloromethyl)-2-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3NS/c6-1-3-2-11-4(10-3)5(7,8)9/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLLCMVJMVJQTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(F)(F)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135207-07-7 | |

| Record name | 4-(chloromethyl)-2-(trifluoromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

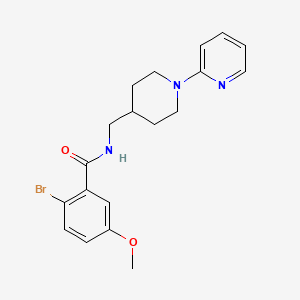

![N-(5-{[2-(morpholinocarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide](/img/structure/B2873053.png)

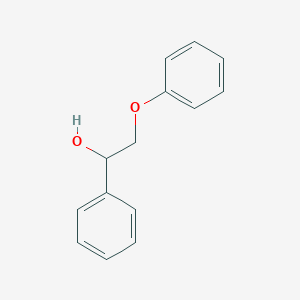

![1-cyclohexyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2873056.png)

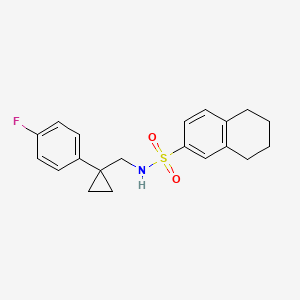

![N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2873063.png)

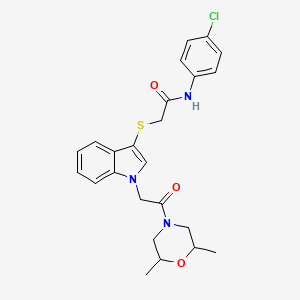

![N-(2-methoxyphenyl)-2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2873067.png)